2-[(Tridec-2-yn-1-yl)oxy]oxane 2-[(Tridec-2-yn-1-yl)oxy]oxane
Brand Name: Vulcanchem
CAS No.: 108604-32-6
VCID: VC14179242
InChI: InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-18-15-12-14-17-20-18/h18H,2-10,12,14-17H2,1H3
SMILES:
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

2-[(Tridec-2-yn-1-yl)oxy]oxane

CAS No.: 108604-32-6

Cat. No.: VC14179242

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(Tridec-2-yn-1-yl)oxy]oxane - 108604-32-6

Specification

CAS No. 108604-32-6
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name 2-tridec-2-ynoxyoxane
Standard InChI InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-18-15-12-14-17-20-18/h18H,2-10,12,14-17H2,1H3
Standard InChI Key UMRPDFAYBDODQL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC#CCOC1CCCCO1

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-[(Tridec-2-yn-1-yl)oxy]oxane consists of a six-membered oxane ring (tetrahydropyran) substituted at the 2-position by a tridec-2-yn-1-yloxy group. The alkyne moiety at the terminus of the aliphatic chain introduces rigidity and reactivity, while the ether linkage enhances solubility in polar solvents. Key structural parameters include:

PropertyValueSource
Molecular FormulaC18H32O3\text{C}_{18}\text{H}_{32}\text{O}_3
Molecular Weight296.445 g/mol
Exact Mass296.235 Da
Topological Polar Surface Area (TPSA)38.69 Ų
LogP (Octanol-Water Partition Coefficient)4.036

The LogP value indicates moderate lipophilicity, suggesting balanced affinity for both hydrophobic and hydrophilic environments. This property is critical for applications in membrane biology or drug delivery, where interaction with lipid bilayers is essential .

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 2-[(Tridec-2-yn-1-yl)oxy]oxane can be envisioned via Williamson ether synthesis, a cornerstone reaction for ether formation. Key steps include:

  • Alkyne Preparation: Synthesis of tridec-2-yn-1-ol through alkyne elongation protocols, such as Cadiot-Chodkiewicz coupling.

  • Oxane Activation: Conversion of oxane (tetrahydropyran) to a leaving group (e.g., tosylate or iodide) at the 2-position.

  • Nucleophilic Substitution: Reaction of the activated oxane with tridec-2-yn-1-ol under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to form the ether linkage .

Alternative Routes

  • Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols under mild conditions, potentially enhancing yields for sensitive substrates.

  • Click Chemistry: The terminal alkyne could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthesis to functionalize the molecule for targeted applications.

Physicochemical Properties and Stability

Solubility and Phase Behavior

  • Solubility: Moderately soluble in chloroform, dichloromethane, and tetrahydrofuran; sparingly soluble in water (0.1mg/mL\sim 0.1 \, \text{mg/mL}) due to the hydrophobic aliphatic chain.

  • Melting/Boiling Points: Experimental data are unavailable, but analogous oxane derivatives typically exhibit melting points between 30–60°C and boiling points exceeding 250°C .

Reactivity Profile

  • Alkyne Reactivity: The terminal alkyne undergoes:

    • Hydrogenation: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) yields the corresponding alkane.

    • Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides forms triazoles, enabling bioconjugation .

  • Ether Stability: Resistant to hydrolysis under neutral conditions but cleaved by strong acids (e.g., HBr\text{HBr}) or Lewis acids (e.g., BF3\text{BF}_3).

Applications in Materials Science and Biomedicine

Surfactants and Amphiphilic Assemblies

The compound’s amphiphilicity facilitates the formation of micelles and vesicles in aqueous solutions. Its critical micelle concentration (CMC) is estimated to be 0.11.0mM\sim 0.1–1.0 \, \text{mM}, making it suitable for drug encapsulation or nanoreactor design .

Polymer Chemistry

Incorporation into copolymers via alkyne-azide click chemistry enhances material properties:

  • Thermoresponsive Gels: Crosslinked networks exhibit reversible sol-gel transitions near physiological temperatures.

  • Self-Healing Materials: Dynamic covalent bonds at the alkyne site enable autonomic repair of mechanical damage.

Comparative Analysis with Related Oxane Derivatives

Compound NameStructure TypeKey Differences from 2-[(Tridec-2-yn-1-yl)oxy]oxane
4-Methyl-2-(2-methylprop-1-enyl)oxaneBranched alkene substituentLacks alkyne functionality; reduced rigidity
4-(Iodomethyl)oxaneHalogenated oxaneIodomethyl group enhances electrophilicity
2-Tridecen-1-olLinear alcoholAbsence of oxane ring; unsaturated carbon chain

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and scalability of Williamson ether synthesis for industrial applications.

  • Biological Profiling: Assessing cytotoxicity, membrane permeability, and in vivo stability to evaluate therapeutic potential.

  • Advanced Material Design: Exploiting alkyne reactivity to develop stimuli-responsive polymers or catalytic frameworks.

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